ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a type of pyrrolopyrimidine compound . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines like this compound is essentially planar with the pyrrole and pyrimidine rings inclined to one another . In the crystal, molecules are connected via pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are linked via C—H⋯N interactions, forming a two-dimensional network parallel to (10-1) .Scientific Research Applications
Synthesis of Thiazolopyrimidines
Researchers Sherif, Youssef, Mobarak, and Abdel-fattah (1993) reported on the synthesis of thiazolopyrimidines and related compounds, starting from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These processes are important in the creation of complex chemical structures that may have pharmaceutical applications (Sherif et al., 1993).
Iminophosphorane Synthesis
He, Yan, and Ding (2014) described the synthesis of 3H‐Pyrrolo[3,2‐d]pyrimidin-4(5H)‐one derivatives via an iminophosphorane. This research highlights the versatility of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate in creating novel chemical structures with potential pharmacological properties (He, Yan, & Ding, 2014).
Crystal Structure Analysis
Hu Yang (2009) focused on the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. Understanding the crystal structure of such compounds is crucial for their potential application in material science and pharmaceutical research (Hu Yang, 2009).
Novel Pyrazolopyrimidine Synthesis
Ogurtsov and Rakitin (2021) developed a method for synthesizing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This synthesis is part of ongoing research into pyrazolopyrimidines, which are of interest due to their pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-Inflammatory and Antimicrobial Applications
Dongarwar et al. (2011) synthesized derivatives of this compound and tested them for anti-inflammatory and antimicrobial activities. This research points to the potential biomedical applications of these compounds (Dongarwar et al., 2011).
Pyrimidine Derivatives Synthesis
Kheder, Mabkhot, and Farag (2009) used ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology (Kheder, Mabkhot, & Farag, 2009).
Fused Pyrrolopyrimidine Synthesis
Volovenko, Resnyanska, and Tverdokhlebov (2002) reported on the preparation of fused pyrrolopyrimidine derivatives, indicating the adaptability of this compound in generating complex molecular structures with potential applications in drug development and material science (Volovenko, Resnyanska, & Tverdokhlebov, 2002).
Mechanism of Action
Target of Action
The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .
Result of Action
The binding of this compound to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been found to interact with certain enzymes and proteins. For instance, similar compounds in the pyrrolopyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific interactions of this compound with enzymes and proteins have not been reported in the literature.
Cellular Effects
Related pyrrolopyrimidine compounds have been shown to have significant antiproliferative effects on breast cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit CDKs, thereby disrupting cell cycle progression . This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Related compounds have been shown to interact with enzymes involved in cell cycle regulation .
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIURKULUNOLCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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